molecular formula C17H18ClFN4O3 B2872635 (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021073-61-9

(2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2872635
CAS No.: 1021073-61-9
M. Wt: 380.8
InChI Key: HWDISOCEWIJNBU-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound of high interest in medicinal chemistry and preclinical research. Its molecular structure, which incorporates a piperazine ring linked to a 2,6-dimethoxypyrimidine group and a 2-chloro-6-fluorophenyl moiety, is characteristic of molecules designed to modulate specific biological targets . Compounds with similar structural features, particularly the piperazine scaffold, have been extensively investigated as potent inhibitors of various kinases, including tyrosine kinases like Abl and Src . Furthermore, the 2,6-dimethoxypyrimidine unit is a common pharmacophore found in agrochemical and pharmaceutical agents, suggesting potential applications in the development of fungicidal or other bioactive compounds . This reagent serves as a valuable building block and reference standard for researchers exploring structure-activity relationships, optimizing lead compounds in drug discovery programs, and developing novel molecular probes for biological imaging studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O3/c1-25-14-10-13(20-17(21-14)26-2)22-6-8-23(9-7-22)16(24)15-11(18)4-3-5-12(15)19/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDISOCEWIJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Ugi Reaction

Source reports a one-pot strategy using Ugi adducts, though this method is less efficient for the target compound (yield: 45–50%). The sequence involves:

  • Ugi four-component reaction (amine, aldehyde, isocyanide, carboxylic acid).
  • Cyclization via cesium carbonate in acetonitrile under reflux.

Suzuki-Miyaura Coupling

A patent-derived approach couples 4-bromo-2,6-dimethoxypyrimidine with a pre-formed (2-chloro-6-fluorophenyl)piperazin-1-yl-methanone boronic ester. While this method offers modularity, it requires palladium catalysis (Pd(PPh₃)₄) and elevated temperatures (100°C), increasing costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with other piperazine-based derivatives, particularly those targeting kinase pathways or GPCRs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Hypothesized Target Calculated logP* Molecular Weight (g/mol)
Target Compound Piperazine-methanone 2-Chloro-6-fluorophenyl; 2,6-dimethoxypyrimidin-4-yl Kinases / GPCRs 3.2 419.86
EP 2402347 A1 Example (Compound 47) Thieno[2,3-d]pyrimidine-piperazine Methanesulfonyl; morpholin-4-yl; thienopyrimidine Kinase inhibitors (e.g., PI3K/mTOR) 2.8 552.07

*logP values estimated using Molinspiration or similar tools.

Functional Group Analysis

  • Piperazine Linker: Both compounds utilize a piperazine ring, but the target compound’s methanone bridge provides rigidity compared to the methylene linker in EP 2402347 A1’s example.
  • Aromatic Substituents: The target compound’s 2-chloro-6-fluorophenyl group offers dual halogenation, which enhances membrane permeability compared to the single morpholine-thienopyrimidine system in the patent example.
  • Heterocyclic Moieties: The 2,6-dimethoxypyrimidin-4-yl group in the target compound is electron-rich, favoring interactions with hydrophobic pockets, whereas the thieno[2,3-d]pyrimidine core in the patent example is a known kinase-binding scaffold .

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone , with the CAS number 1021073-61-9 , is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClFN4O3C_{17}H_{18}ClFN_{4}O_{3}, with a molecular weight of approximately 380.8 g/mol . Its structure includes a piperazine ring and a pyrimidine derivative, which are significant for its biological activity. The presence of multiple functional groups suggests potential interactions with various biological targets.

Structural Representation

PropertyValue
Molecular FormulaC17H18ClFN4O3C_{17}H_{18}ClFN_{4}O_{3}
Molecular Weight380.8 g/mol
CAS Number1021073-61-9

Antitumor Activity

Research indicates that compounds similar to (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant antitumor activity . These compounds are believed to interfere with DNA synthesis or repair mechanisms within cancer cells, thereby inhibiting tumor growth. For instance, studies have shown that related piperazine derivatives can effectively inhibit pathways associated with various cancers, including breast and lung cancers .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent . The structural components suggest it may disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions in microorganisms. Preliminary studies have indicated that derivatives of this compound exhibit activity against a range of bacterial strains, making it a candidate for further development in antimicrobial therapies .

The exact mechanism of action for (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is still under investigation. However, it is hypothesized to involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes critical for cancer cell survival.
  • Disruption of DNA Repair Mechanisms : The ability to interfere with DNA repair pathways may contribute to its antitumor efficacy.

Case Study 1: Antitumor Efficacy

In a study examining the effects of various piperazine derivatives on cancer cell lines, (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells. The study reported a marked decrease in cell viability at concentrations as low as 10 µM, suggesting potent antitumor activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

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